Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16495173
InChI: InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C20H21NO6
Molecular Weight: 371.4 g/mol

Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate

CAS No.:

Cat. No.: VC16495173

Molecular Formula: C20H21NO6

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate -

Specification

Molecular Formula C20H21NO6
Molecular Weight 371.4 g/mol
IUPAC Name methyl 3-(3-acetyl-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25)
Standard InChI Key MMFVAAWJEMBBJF-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)O

Introduction

Structural and Stereochemical Analysis

The compound’s structure integrates three key functional groups:

  • Benzyloxycarbonyl (Cbz) Protecting Group: Positioned on the amino group, this moiety enhances stability during synthetic reactions while preventing unwanted side interactions .

  • 3-Acetyl-4-Hydroxyphenyl Ring: The acetyl group at the 3-position and hydroxyl group at the 4-position contribute to electronic modulation, influencing reactivity and potential hydrogen-bonding interactions .

  • Methyl Ester: The terminal ester group improves solubility in organic solvents and facilitates further derivatization .

The (S)-configuration at the α-carbon is critical for its biological and chemical behavior, as enantiomeric purity often dictates interaction with chiral biomolecules . The InChI key MMFVAAWJEMBBJF-AGDOHHJYNA-N confirms its unique stereochemical identity .

Synthesis and Manufacturing Strategies

The synthesis of methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate involves multistep protocols common in peptide chemistry:

Protective Group Installation

The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions, a method validated in the synthesis of analogous compounds like mycobactin T derivatives . This step ensures selective reactivity at other sites during subsequent transformations.

Acetylation and Esterification

The hydroxyphenyl ring undergoes acetylation via Friedel-Crafts acylation, followed by methyl ester formation using methanol under acidic conditions . Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to link fragments while preserving stereochemical integrity .

Purification and Characterization

Final purification via column chromatography or recrystallization yields a purity of 98% . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural fidelity, as demonstrated in studies of related Cbz-protected amino acids .

Chemical Properties and Characterization

PropertyValue/DescriptionSource
Molecular FormulaC20H21NO6\text{C}_{20}\text{H}_{21}\text{NO}_{6}
Molecular Weight371.39 g/mol
Purity98%
SolubilitySoluble in DMSO, DMF, and chloroform
StabilityStable under inert atmospheres

The compound’s logP value (estimated at ~2.4) suggests moderate hydrophobicity, aligning with its structural analogs . The acetyl and hydroxyl groups enable participation in hydrogen bonding, as observed in gallium mycobactin complexes .

Applications in Organic Synthesis

Peptide Synthesis

As a Cbz-protected amino acid derivative, the compound serves as a precursor in solid-phase peptide synthesis (SPPS). The Cbz group is selectively removable via hydrogenolysis, enabling sequential assembly of peptide chains .

Pharmaceutical Intermediates

Its acetylated aromatic ring mimics tyrosine derivatives, making it a candidate for developing kinase inhibitors or anti-inflammatory agents . While direct biological data is limited, structural analogs exhibit activity in modulating enzymatic pathways .

Material Science

The hydroxyphenyl moiety’s redox activity suggests potential in designing metal-organic frameworks (MOFs) or catalytic systems .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaFunctional GroupsKey Differences
Methyl (S)-2-(benzyloxy)-3-methylbutanoateC13H18O3\text{C}_{13}\text{H}_{18}\text{O}_{3}Benzyloxy, methyl esterLacks acetyl and hydroxyphenyl groups
Z-DL-Ser-OMeC12H15NO5\text{C}_{12}\text{H}_{15}\text{NO}_{5}Cbz-protected amino, hydroxyl, esterSerine backbone vs. tyrosine analog

The acetyl-hydroxyphenyl system in methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate distinguishes it from simpler esters, enabling unique electronic and steric profiles .

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